molecular formula C7H7N5O B12972310 N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide

N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide

Cat. No.: B12972310
M. Wt: 177.16 g/mol
InChI Key: WNTKCPSIWCDZCJ-UHFFFAOYSA-N
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Description

N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolo[1,5-a]pyrazine family, known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.

Preparation Methods

The synthesis of N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide has several scientific research applications:

    Chemistry: It serves as a valuable scaffold for the synthesis of various derivatives with potential biological activities.

    Biology: The compound is used in studying enzyme inhibition and other biological processes.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrazines. These compounds share a similar core structure but differ in their functional groups and biological activities . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Similar Compounds

Properties

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

N'-hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide

InChI

InChI=1S/C7H7N5O/c8-7(11-13)5-3-10-12-2-1-9-4-6(5)12/h1-4,13H,(H2,8,11)

InChI Key

WNTKCPSIWCDZCJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CN2C(=C(C=N2)/C(=N/O)/N)C=N1

Canonical SMILES

C1=CN2C(=C(C=N2)C(=NO)N)C=N1

Origin of Product

United States

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